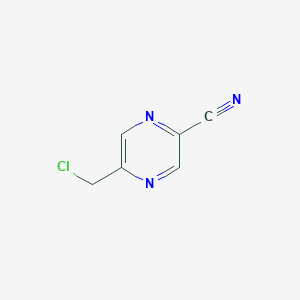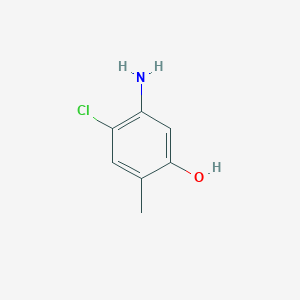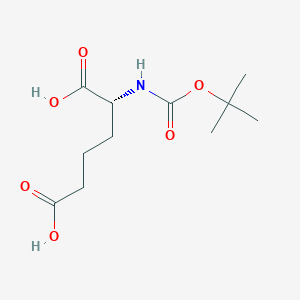
Boc-D-2-aminoadipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-2-aminoadipic acid is a chemical compound with the molecular formula C11H19NO6 . It is used in proteomics research .
Synthesis Analysis
The synthesis of Boc-D-2-aminoadipic acid involves the protection of amino functions with Boc (tert-butyl carbamate). This process is generally the first option in a synthetic project when there is a need to protect an amino function . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Molecular Structure Analysis
Boc-D-2-aminoadipic acid contains a total of 36 bonds; 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
The Boc group in Boc-D-2-aminoadipic acid is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
Boc-D-2-aminoadipic acid is a solid substance . Its molecular weight is 261.27 .
Applications De Recherche Scientifique
Biomarker for Diabetes Risk
Boc-D-2-aminoadipic acid, a derivative of 2-aminoadipic acid (2-AAA), has been identified as a potential biomarker for diabetes risk. Elevated levels of 2-AAA have been associated with a higher risk of developing diabetes. This compound could be used in predictive diagnostics to identify individuals at risk of diabetes before the onset of overt disease .
Modulator of Glucose Homeostasis
Research indicates that 2-AAA can modulate glucose homeostasis. Administration of 2-AAA has been shown to lower fasting plasma glucose levels in mice. This suggests that Boc-D-2-aminoadipic acid could be studied further for its potential therapeutic effects on glucose regulation in diabetes .
Enhancing Insulin Secretion
Studies have demonstrated that 2-AAA enhances insulin secretion from pancreatic β cells. This effect was observed not only in murine models but also in human islets. Therefore, Boc-D-2-aminoadipic acid might have applications in research focused on improving insulin secretion in diabetic patients .
Metabolic Pathway Research
The distinct metabolic pathway reported by 2-AAA, which is not well correlated with other metabolite biomarkers of diabetes, suggests that Boc-D-2-aminoadipic acid can be used in metabolic pathway research to understand the unique pathophysiological pathways it reports on .
Insulin Resistance and Gluconeogenesis
Boc-D-2-aminoadipic acid could be relevant in the study of insulin resistance and abnormal gluconeogenesis. Elevated levels of 2-AAA have been associated with insulin resistance, which induces abnormal gluconeogenesis. This makes it a valuable compound for research in these areas .
Nutritional and Dietary Studies
Given the association of 2-AAA with dietary-induced changes in glucose metabolism, Boc-D-2-aminoadipic acid could be used in nutritional studies to explore how different diets and nutrients affect metabolic health and diabetes risk .
Mécanisme D'action
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575451 |
Source


|
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110544-97-3 |
Source


|
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

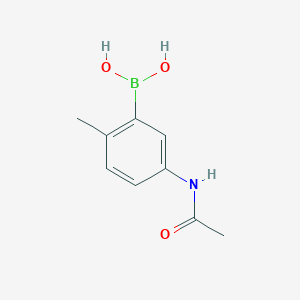




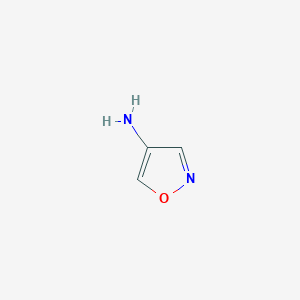

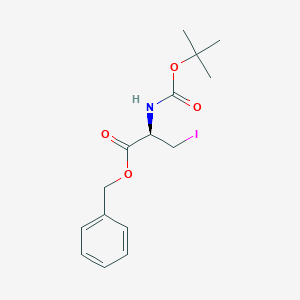



![Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B111143.png)
